Fluoroethylcholine tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

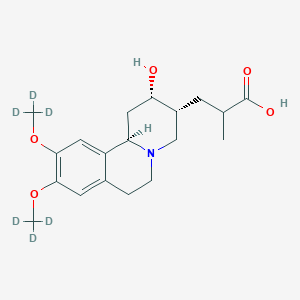

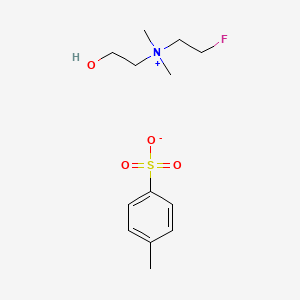

Fluoroethylcholine tosylate is a compound that has gained significant attention in the field of radiopharmaceuticals, particularly for its use in positron emission tomography (PET) imaging. This compound is a derivative of choline, where a fluorine-18 isotope is incorporated, making it a valuable tool for imaging and diagnosing various cancers, including prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoroethylcholine tosylate is synthesized through a two-step reaction process. The first step involves the reaction of tetrabutylammonium fluoride with 1,2-bis(tosyloxy)ethane to yield 2-fluoroethyl tosylate. In the second step, 2-fluoroethyl tosylate is reacted with N,N-dimethylethanolamine to produce this compound . The reaction conditions typically involve heating the mixture under an inert atmosphere, such as argon, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs automated apparatus for the preparation and purification processes. This automation ensures consistency, high yield, and purity, which are crucial for clinical applications .

Chemical Reactions Analysis

Types of Reactions: Fluoroethylcholine tosylate undergoes various chemical reactions, including nucleophilic substitution reactions. The tosylate group is a good leaving group, making the compound highly reactive in these types of reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tetrabutylammonium fluoride and N,N-dimethylethanolamine. The reactions are typically carried out under inert atmospheres, such as argon, and require heating to facilitate the reaction .

Major Products Formed: The major product formed from the reaction of this compound with N,N-dimethylethanolamine is fluoroethylcholine, which is then used in PET imaging .

Scientific Research Applications

Fluoroethylcholine tosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiolabeling agent for the synthesis of various radiopharmaceuticals . In biology and medicine, it is primarily used in PET imaging to diagnose and monitor the progression of cancers, such as prostate cancer . The compound’s ability to incorporate fluorine-18 makes it a valuable tool for non-invasive imaging and quantification of biochemical processes in vivo .

Mechanism of Action

The mechanism of action of fluoroethylcholine tosylate involves its incorporation into target molecules through nucleophilic substitution reactions. The fluorine-18 isotope enables the visualization of biochemical processes using PET imaging. The compound is taken up by cells through active transport and is subsequently phosphorylated, integrating into phospholipids within the cell . This process allows for the imaging and quantification of pathological conditions, such as cancer .

Comparison with Similar Compounds

Fluoroethylcholine tosylate is often compared with other radiolabeled choline analogs, such as fluoromethylcholine and fluoroethyltyrosine. While all these compounds are used in PET imaging, this compound is unique due to its high reactivity and ability to form stable radiopharmaceuticals . Similar compounds include:

- Fluoromethylcholine

- Fluoroethyltyrosine

- Fluoroethylbromide

These compounds share similar applications in PET imaging but differ in their reactivity and stability, with this compound often preferred for its superior properties .

Properties

CAS No. |

479407-07-3 |

|---|---|

Molecular Formula |

C13H22FNO4S |

Molecular Weight |

307.38 g/mol |

IUPAC Name |

2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.C6H15FNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,4-3-7)5-6-9/h2-5H,1H3,(H,8,9,10);9H,3-6H2,1-2H3/q;+1/p-1 |

InChI Key |

NRGASHBZQVBHTN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(CCO)CCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)